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Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a pivotal building

block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is instrumental in

preventing undesired reactions at the amino terminus during the stepwise elongation of the

peptide chain.[1] A rigorous spectroscopic analysis of this compound is essential to confirm its

chemical identity, purity, and structural integrity, which are critical quality attributes for the

synthesis of peptides intended for research and therapeutic applications. This guide provides a

detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for Fmoc-DL-Phe-OH, complete with experimental protocols and data

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the

molecular structure of a compound by probing the magnetic properties of atomic nuclei. For

Fmoc-DL-Phe-OH, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to elucidate the

chemical environment of each atom.[1]

¹H NMR Spectroscopic Data
Proton NMR spectroscopy of Fmoc-DL-Phe-OH reveals characteristic signals for the protons

of the phenylalanine residue and the Fmoc protecting group.[1] The data presented below was

acquired in a deuterated dimethyl sulfoxide (DMSO-d6) solvent.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

12.74 br 1H COOH

7.87 d, J=7.47 Hz 1H NH

7.73-7.19 m 13H
Aromatic (Fmoc and

Phe)

4.20-4.13 m 4H
CH₂ and CH (Fmoc),

α-CH (Phe)

3.11-2.82 m 2H β-CH₂ (Phe)

Table 1: ¹H NMR Spectroscopic Data for Fmoc-DL-Phe-OH (in DMSO-d6). Data sourced from

The Royal Society of Chemistry.[1][2]

¹³C NMR Spectroscopic Data
Carbon-13 NMR provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment

173.32 COOH (Phe)

155.93 C=O (Amide)

143.74, 140.67, 137.99 Aromatic C (Fmoc, Phe)

129.09, 128.15, 127.60 Aromatic CH (Fmoc, Phe)

127.04, 126.34, 125.24 Aromatic CH (Fmoc)

120.05 Aromatic CH (Fmoc)

65.62 CH₂ (Fmoc)

55.51 α-CH (Phe)

46.60 CH (Fmoc)

36.51 β-CH₂ (Phe)
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Table 2: ¹³C NMR Spectroscopic Data for Fmoc-DL-Phe-OH (in DMSO-d6). Data sourced from

The Royal Society of Chemistry.[1][2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups within a molecule by

measuring its absorption of infrared radiation. The IR spectrum of Fmoc-DL-Phe-OH shows

characteristic absorption bands for the amide and carboxylic acid groups.[1]

Frequency (cm⁻¹) Assignment

3431.13 Amide A (N-H stretching)

1687.60 Amide I (C=O stretching)

1537.16 Amide II (N-H bending and C-N stretching)

Table 3: Key IR Spectroscopic Data for Fmoc-DL-Phe-OH. Data sourced from The Royal

Society of Chemistry.[1][2]

Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z)

of ions, allowing for the confirmation of the molecular weight of the compound.[3] Electrospray

ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like

Fmoc-DL-Phe-OH.[2]

Parameter Value

Molecular Formula C₂₄H₂₁NO₄

Molecular Weight 387.4 g/mol

ESI-MS [M+Na]⁺ 410.1242

ESI-MS [M+K]⁺ 426.0924

Table 4: Mass Spectrometry Data for Fmoc-DL-Phe-OH.[2]
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Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic

data.

NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of Fmoc-protected amino acids is as follows:[1]

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-DL-Phe-OH in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d6).[1] Ensure the sample is fully dissolved.

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[2] The instrument

should be properly tuned and shimmed to ensure optimal resolution and sensitivity.[1]

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A greater number of scans is typically required to achieve an adequate signal-to-

noise ratio compared to ¹H NMR.
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Caption: Workflow for Spectroscopic Analysis of Fmoc-DL-Phe-OH.

IR Spectroscopy Protocol
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid Fmoc-DL-Phe-OH powder directly

onto the ATR crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the clean ATR crystal before analyzing the sample.
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Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Electrospray ionization (ESI) is a standard method for the mass analysis of Fmoc-amino acids.

Sample Preparation: Prepare a dilute solution of Fmoc-DL-Phe-OH in a suitable solvent

mixture, such as acetonitrile/water with 0.1% formic acid.

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF).[2]

Acquisition Parameters:

Ionization Mode: Positive ion mode is typically used to observe protonated molecules

([M+H]⁺) or adducts like [M+Na]⁺ and [M+K]⁺.

Mass Range: Set a suitable mass range, for example, m/z 100-1000.[3]

Instrument Tuning: Optimize source parameters such as capillary voltage (e.g., 3.5 kV),

cone voltage (e.g., 30 V), source temperature (e.g., 120 °C), and desolvation temperature

(e.g., 350 °C) to achieve a stable signal and efficient ionization.[3]

Conclusion
The comprehensive spectroscopic analysis of Fmoc-DL-Phe-OH via NMR, IR, and MS

provides a complete characterization of the molecule. The ¹H and ¹³C NMR spectra confirm the

presence and connectivity of all atoms within the structure.[1] IR spectroscopy validates the key

functional groups, such as the amide and carboxylic acid moieties.[1] Mass spectrometry

unequivocally confirms the molecular weight of the compound.[1] Together, these analytical

techniques are indispensable for ensuring the quality, identity, and purity of Fmoc-DL-Phe-OH,

a critical prerequisite for its successful application in peptide synthesis within the

pharmaceutical and biotechnology industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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